Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine
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Overview
Description
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine is a chemical compound with the molecular formula C9H12N2F3. It is known for its unique structure, which includes a cyclopropyl group attached to a pyridine ring substituted with a trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine typically involves the reaction of cyclopropylamine with 6-(trifluoromethyl)pyridine-3-carbaldehyde. The reaction is carried out under controlled conditions, often using a reducing agent such as sodium borohydride to facilitate the formation of the methanamine group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl[2-(trifluoromethyl)pyridin-3-yl]methanamine
- Cyclopropyl-(6-trifluoromethyl-pyridin-3-yl)-acetonitrile
Uniqueness
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C10H11F3N2 |
---|---|
Molecular Weight |
216.20 g/mol |
IUPAC Name |
cyclopropyl-[6-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)8-4-3-7(5-15-8)9(14)6-1-2-6/h3-6,9H,1-2,14H2 |
InChI Key |
YAOMIDCXFUVPAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CN=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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